N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
Description
This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a propanoyl group and at the 6-position with a 4-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline core provides a rigid bicyclic structure that may influence receptor binding or enzymatic interactions. Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-14-12-16(9-10-17(14)25)24-19(27)13-5-7-15(8-6-13)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMGPXIXEHMJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline moiety linked to a trifluoromethyl benzamide group. The presence of these functional groups may enhance its biological interactions and therapeutic potential. The molecular formula is , and it has a molecular weight of approximately 392.4 g/mol.
Antimicrobial Properties
Research indicates that compounds with a tetrahydroquinoline structure often exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 125 µM |
| Compound B | MRSA | 62.5 µM |
| This compound | TBD |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases . The inhibition constants (IC50 values) for these compounds ranged from 27.04 to 106.75 µM for AChE inhibition .
The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. The structural configuration allows it to fit into active sites, thereby inhibiting their activity or modulating their function.
Synthesis Methods
The synthesis of this compound typically involves multiple steps starting from readily available precursors. One common method is the Pictet-Spengler reaction , which facilitates the formation of the tetrahydroquinoline core by reacting an aldehyde or ketone with an amine in the presence of an acid catalyst .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Pictet-Spengler | Aldehyde/Ketone + Amine |
| Step 2 | Acylation | Acid Chloride + Tetrahydroquinoline |
| Step 3 | Trifluoromethylation | Trifluoromethylating agent |
Case Studies
Recent studies have highlighted the efficacy of similar compounds in treating autoimmune diseases. For example, one study demonstrated that tetrahydroquinoline derivatives improved bioavailability and therapeutic effects in models of psoriasis and rheumatoid arthritis . This suggests that this compound could be a promising candidate for further investigation in autoimmune conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Comparison
Research Findings and Implications
- In contrast, triazole and tetrazole analogs are more suited for agrochemical uses .
- Synthetic Challenges: Propanoyl substitution on tetrahydroquinoline requires precise acylation conditions to avoid side reactions, unlike methyl or benzyl groups .
- Metabolic Stability : The trifluoromethyl group in all analogs resists oxidative metabolism, but morpholine or ethyl linkers may introduce new metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
